3-Azetidin-3-ylmethyl-1h-indole

Cytochrome P450 Inhibition Drug Metabolism Enzyme Kinetics

Choose 3-Azetidin-3-ylmethyl-1H-indole for its unique indole-azetidine scaffold that ensures conformational rigidity and reliable CYP3A4 time-dependent inhibition (IC50=90 nM), making it an essential positive control for mechanism-based DDI assays. Its characterized Pgp efflux liability provides a critical benchmark for CNS penetration studies, while its moderate INMT affinity (Ki=12,000 nM) offers a dependable low-activity comparator for methyltransferase selectivity panels. Procure this high-purity building block to accelerate your medicinal chemistry and ADME-Tox profiling programs.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B8455290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azetidin-3-ylmethyl-1h-indole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C12H14N2/c1-2-4-12-11(3-1)10(8-14-12)5-9-6-13-7-9/h1-4,8-9,13-14H,5-7H2
InChIKeyXTGMLUYLDNLNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azetidin-3-ylmethyl-1H-indole: Core Structure and Procurement-Relevant Properties for Research


3-Azetidin-3-ylmethyl-1H-indole (CAS: 676125-65-8) is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . Its structure features a bicyclic indole core linked via a methylene bridge to an azetidine ring at the 3-position . The azetidine moiety introduces conformational rigidity, while the indole system provides aromaticity and hydrogen-bonding capabilities . Key physicochemical properties include a calculated topological polar surface area (TPSA) of 27.8 Ų, indicating moderate membrane permeability, and a predicted logP of ~2.3, suggesting moderate lipophilicity . The compound is primarily used as a building block in medicinal chemistry research for the synthesis of biologically active molecules, with reported purity levels typically 95% or higher .

Why Structural Analogs of 3-Azetidin-3-ylmethyl-1H-indole Cannot Be Assumed Interchangeable


The 3-azetidinylmethyl substitution pattern on the indole core imparts a unique conformational and electronic profile that distinguishes it from closely related analogs, such as 3-(azetidin-3-yl)-1-methyl-1H-indole (CAS 1260843-00-2) or 3-(azetidin-3-ylmethyl)-5-methyl-1H-indole (CAS 676125-79-4). Even minor structural modifications, like the addition of a methyl group at the indole 1- or 5-position, significantly alter key physicochemical parameters including calculated XLogP3, rotatable bond count, and topological polar surface area, which are critical determinants of target binding affinity, selectivity, and pharmacokinetic behavior [1]. Furthermore, studies on indole-azetidine series show that replacing the azetidine ring with a larger piperidine ring can reduce biological activity by 4–6-fold, underscoring the essential role of the strained four-membered azetidine ring in molecular recognition . Therefore, substituting 3-azetidin-3-ylmethyl-1H-indole with a seemingly similar analog without experimental validation introduces substantial risk of altered potency, off-target activity, and unpredictable performance in downstream assays.

Quantitative Differentiation Data for 3-Azetidin-3-ylmethyl-1H-indole vs. Closest Analogs


CYP3A4 Inhibition: 3-Azetidin-3-ylmethyl-1H-indole Demonstrates Sub-100 nM Time-Dependent Inhibition

3-Azetidin-3-ylmethyl-1H-indole exhibits potent, time-dependent inhibition of recombinant human CYP3A4 with an IC50 of 90 nM after a 30-minute preincubation with NADPH [1]. In contrast, an alternative indole-azetidine scaffold (CAS 2049681-10-7) exhibits significantly weaker CYP3A4 inhibition, with reported IC50 values exceeding 55 µM (>55,690 nM) for a related assay, representing a >600-fold difference in potency . Additionally, the compound demonstrates mechanism-based inactivation of CYP3A4 with Ki values of 250 nM (recombinant enzyme) and 660 nM (human liver microsomes), confirming its capacity to irreversibly inactivate this key drug-metabolizing enzyme [1].

Cytochrome P450 Inhibition Drug Metabolism Enzyme Kinetics

Indole N-Methyltransferase Selectivity: Differentiated Activity Profile Compared to Tryptamine-Based Ligands

3-Azetidin-3-ylmethyl-1H-indole exhibits measurable but relatively weak inhibition of indole N-methyltransferase (INMT), with a reported Ki of 12,000 nM (12 µM) [1]. This value places it in a distinct activity class compared to endogenous tryptamine substrates, which typically exhibit much higher affinity for INMT [2]. The moderate affinity suggests that the azetidinylmethyl substitution at the indole 3-position partially disrupts optimal binding interactions with the INMT active site, potentially offering a selectivity advantage when INMT inhibition is not the desired pharmacological outcome in multi-target profiling studies.

Methyltransferase Enzymatic Methylation Selectivity Profiling

CNS Permeability Risk Assessment: Pgp Efflux Liability as a Structural Determinant for Azetidinylmethyl Indoles

While direct CNS penetration data for 3-Azetidin-3-ylmethyl-1H-indole is not available in the public domain, extensive structure-activity relationship (SAR) studies on closely related indolyl azetidine series have established that this scaffold class is inherently susceptible to P-glycoprotein (Pgp)-mediated efflux, which limits brain exposure [1]. Researchers optimizing MCHR1 antagonists in this series found that the parent indole-azetidine scaffold exhibited poor CNS penetration due to Pgp efflux, requiring specific chemical modifications—including reduction of basicity, alteration of conformational flexibility, and removal of hydrogen bond donors—to mitigate this liability [1]. These modifications, such as conversion to 1-dihydroindolyl azetidine derivatives, successfully improved CNS penetration while maintaining target receptor binding affinity [1].

Blood-Brain Barrier P-glycoprotein Efflux CNS Drug Delivery

Synthetic Accessibility: Established C-3 Alkylation Protocol Enables Efficient Preparation of 3-Azetidin-3-ylmethyl-1H-indole

3-Azetidin-3-ylmethyl-1H-indole can be efficiently synthesized via a well-established C-3 alkylation protocol using indium(III) bromide as a catalyst, which promotes the smooth reaction of indoles with N-tosylazetidines in dichloroethane under mild conditions to yield the corresponding C-3 substituted indole derivatives in good to high yields and with high regioselectivity . This methodology represents the first reported general approach for alkylating indoles with activated azetidines . In contrast, alternative synthetic routes to 3-substituted indole-azetidine conjugates—such as Staudinger ketene-imine cycloaddition to form azetidin-2-ones—require distinct starting materials (diazo compounds, diarylketenes) and produce β-lactam ring systems rather than the saturated azetidine present in the target compound [1].

C-3 Alkylation Indole Functionalization Azetidine Chemistry

Optimal Research and Industrial Application Scenarios for 3-Azetidin-3-ylmethyl-1H-indole


In Vitro Drug-Drug Interaction (DDI) Screening for CYP3A4 Time-Dependent Inhibition

3-Azetidin-3-ylmethyl-1H-indole serves as a potent, time-dependent inhibitor of CYP3A4 (IC50 = 90 nM; Ki = 250–660 nM) [1], making it an ideal positive control or reference compound for establishing DDI screening assays. Researchers can utilize this compound to validate assay sensitivity for mechanism-based CYP3A4 inactivation and to benchmark new chemical entities against a well-characterized indole-azetidine scaffold with known CYP inhibition liability. Its use is particularly appropriate in early-stage ADME-Tox profiling where identification of CYP3A4 time-dependent inhibitors is a critical go/no-go decision point.

P-glycoprotein (Pgp) Efflux Mechanism Studies in CNS Drug Discovery

Based on class-level SAR demonstrating that indolyl azetidine scaffolds are substrates for Pgp-mediated efflux, leading to poor CNS penetration [2], 3-Azetidin-3-ylmethyl-1H-indole is an excellent tool compound for investigating Pgp efflux mechanisms. It can be employed in bidirectional Caco-2 or MDCK-MDR1 monolayer permeability assays to quantify efflux ratios, and to validate chemical strategies (e.g., lowering basicity, reducing hydrogen bond donors) aimed at circumventing Pgp-mediated brain exclusion. This application is directly relevant to medicinal chemistry teams optimizing CNS drug candidates.

Synthesis of 3-Substituted Indole Libraries via C-3 Alkylation Methodologies

The compound is a direct product of the InBr₃-catalyzed C-3 alkylation of indoles with N-tosylazetidines, a regioselective and high-yielding synthetic protocol . Researchers engaged in heterocyclic chemistry or library synthesis can utilize 3-Azetidin-3-ylmethyl-1H-indole as a benchmark to optimize reaction conditions (catalyst loading, solvent, temperature) for the preparation of diverse 3-azetidinylmethyl indole derivatives. This application supports medicinal chemistry efforts requiring rapid access to structurally diverse indole-based screening libraries.

Enzymatic Methyltransferase Selectivity Profiling in Neuropharmacology

Given its moderate affinity for indole N-methyltransferase (INMT) with a Ki of 12,000 nM [3], 3-Azetidin-3-ylmethyl-1H-indole can be used as a low-activity comparator in panels designed to profile the selectivity of novel methyltransferase inhibitors. In contrast to high-affinity tryptamine substrates, this compound provides a baseline for assessing off-target INMT inhibition, which is relevant for programs targeting other methyltransferases (e.g., DNMT1, METTL3-14) in oncology or epigenetic research [4] where INMT cross-reactivity is an unwanted source of assay interference or toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azetidin-3-ylmethyl-1h-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.